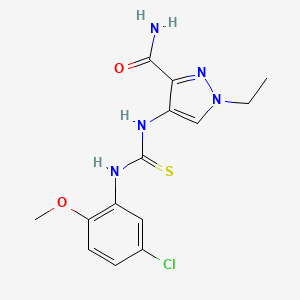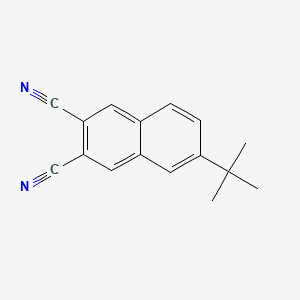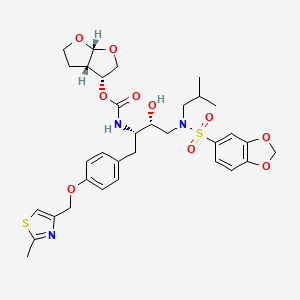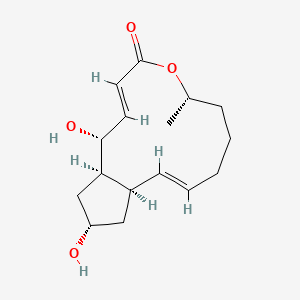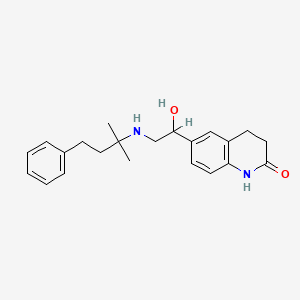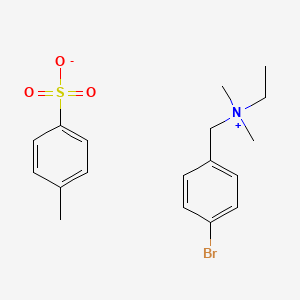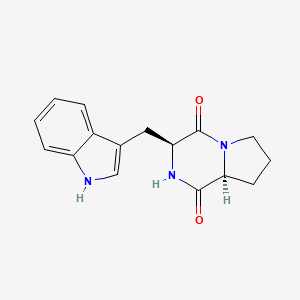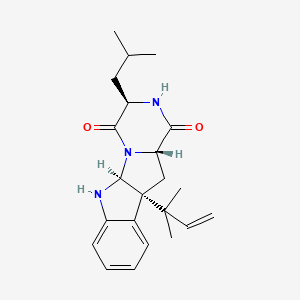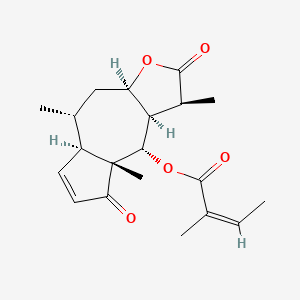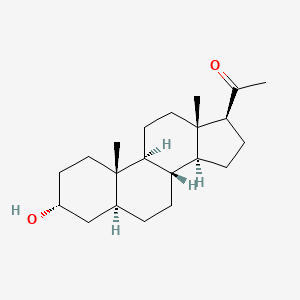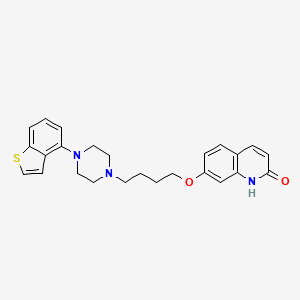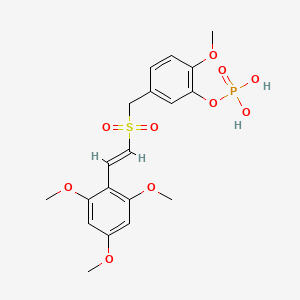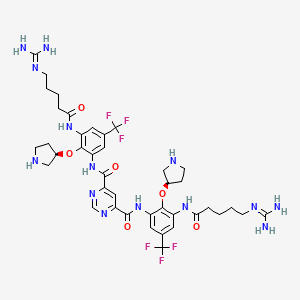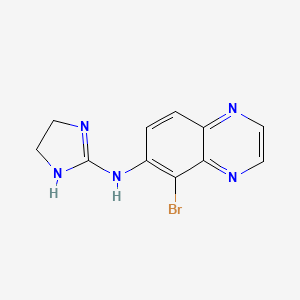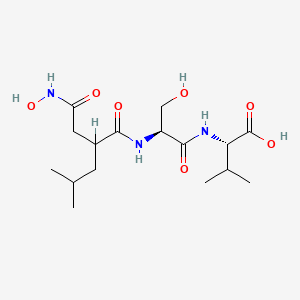
L-N-(N-Hydroxy-2-isobutylsuccinamoyl)seryl-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BE-16627B is a novel metalloproteinase (MP) inhibitor isolated from Streptomyces sp. BE16627B selectively inhibited MPs such as human stromelysin and 92 kD gelatinase. After the cells were cultured with BE16627B for 5 days, BE16627B inhibited MP activity in the primary culture supernatants from synovial cells in a dose-dependent fashion without showing apparent cytotoxicity or affecting the production and secretion of MPs. Its IC50 for active collagenolysis before activation by trypsin was 25 microM.
Wissenschaftliche Forschungsanwendungen
1. Inhibition of Metalloproteinase Activity
L-N-(N-Hydroxy-2-isobutylsuccinamoyl)seryl-L-valine, also known as BE16627B, is an inhibitor of metalloproteinases (MPs). In a study, it was found to selectively inhibit human stromelysin and 92 kD gelatinase. BE16627B inhibited MP activity in primary culture supernatants from synovial cells of rheumatoid arthritis patients in a dose-dependent manner without apparent cytotoxicity or affecting the production and secretion of MPs. The IC50 for active collagenolysis before activation by trypsin was 25μM (Naito et al., 1993).
2. Anti-Tumor Effects in Human Tumor Cells
The compound demonstrated significant effects on the growth of human tumor cells in nude mice. Specifically, it inhibited metalloproteinases in enzyme assays as well as gelatinolysis and collagenolysis in cell cultures. Notably, BE16627B reduced the number and size of nodules of HT1080 fibrosarcoma cells on the lung surface and inhibited the increase in lung weight due to tumor-cell growth by 85.5% without causing body-weight loss. However, it did not significantly inhibit the growth of HCT116 human colon-carcinoma cells (Okuyama et al., 1994).
3. Role in Biosynthesis of Antibiotics
Research indicates the involvement of L-N-(N-Hydroxy-2-isobutylsuccinamoyl)seryl-L-valine in the biosynthesis of antibiotics. Specifically, it was involved in the synthesis of valanimycin, a naturally occurring azoxy compound. The compound is derived from l-valine and l-serine via intermediaries such as isobutylamine and isobutylhydroxylamine. A gene in the valanimycin biosynthetic gene cluster, encoding a class II seryl-tRNA synthetase, suggests a role of seryl-tRNA in this biosynthetic pathway (Garg et al., 2008).
4. Role in Glycoprotein Biosynthesis
The compound plays a role in the N-glycosylation step of glycoprotein biosynthesis. The presence of a hydroxy amino acid in the sequence Asn-Xaa-Thr(Ser) is essential for this process. This is indicated by research using hexapeptides derived from Tyr-Asn-Gly-Xaa-Ser-Val, showing different rates of glycosylation based on the presence of different hydroxy amino acids (Bause & Legler, 1981).
5. Involvement in Enzyme Biochemical Characterization
The amino acid L-Valine, a component of the compound, is crucial for understanding the biochemical properties of enzymes like Ketol-acid Reductoisomerase from Corynebacterium glutamicum. This enzyme is important in the branched-chain amino acid biosynthetic pathway. The research focused on the crystal structure of the enzyme in complex with cofactors and metal ions, providing insight into the enzyme's stabilization and substrate binding mechanisms (Lee, Hong, & Kim, 2019).
Eigenschaften
CAS-Nummer |
137530-61-1 |
|---|---|
Produktname |
L-N-(N-Hydroxy-2-isobutylsuccinamoyl)seryl-L-valine |
Molekularformel |
C16H29N3O7 |
Molekulargewicht |
375.42 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-3-hydroxy-2-[[2-[2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C16H29N3O7/c1-8(2)5-10(6-12(21)19-26)14(22)17-11(7-20)15(23)18-13(9(3)4)16(24)25/h8-11,13,20,26H,5-7H2,1-4H3,(H,17,22)(H,18,23)(H,19,21)(H,24,25)/t10?,11-,13-/m0/s1 |
InChI-Schlüssel |
ZTDAMCPLHAKWAY-KUNJKIHDSA-N |
Isomerische SMILES |
CC(C)CC(CC(=O)NO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O |
SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O |
Kanonische SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BE 16627B BE-16627B BE16627B L-N-(N-hydroxy-2-isobutylsuccinamoyl)seryl-L-valine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



